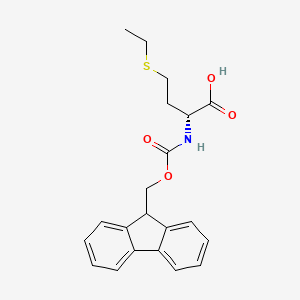

Fmoc-d-2-amino-4-(ethylthio)butyric acid

Description

Fmoc-d-2-amino-4-(ethylthio)butyric acid is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:

- Fmoc protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position ensures selective deprotection under basic conditions (e.g., piperidine), enabling iterative peptide elongation .

- D-configuration: The stereocenter at position 2 adopts the D-form, which can influence peptide conformation and resistance to enzymatic degradation .

- Ethylthio side chain: The 4-(ethylthio) substituent introduces a sulfur-containing hydrophobic group, impacting solubility, chemical reactivity, and intermolecular interactions (e.g., metal coordination or hydrophobic packing) .

Structure

2D Structure

Properties

IUPAC Name |

(2R)-4-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-2-27-12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWOGMHQUYJONT-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents, such as dichloromethane, and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods: In an industrial setting, the production of Fmoc-d-2-amino-4-(ethylthio)butyric acid may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) protocols to achieve high yields and purity. The use of Fmoc chemistry allows for the efficient and selective protection and deprotection of the amino group during the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Fmoc-d-2-amino-4-(ethylthio)butyric acid can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable base, such as triethylamine (TEA).

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used for the protection of amino acids during solid-phase peptide synthesis (SPPS). Fmoc-d-2-amino-4-(ethylthio)butyric acid serves as a protected amino acid that can be incorporated into peptides. Its stability under various conditions makes it suitable for complex peptide sequences. The Fmoc group allows for selective deprotection under mild basic conditions, facilitating the assembly of peptides without significant side reactions such as racemization or aspartimide formation, which are common issues with other protecting groups .

Table 1: Comparison of Fmoc and Boc Protection Strategies

| Feature | Fmoc Protection | Boc Protection |

|---|---|---|

| Deprotection Conditions | Mild base (e.g., piperidine) | Strong acid (e.g., TFA) |

| Stability | Stable to TFA | Sensitive to TFA |

| Solubility | Less soluble in organic solvents | More soluble in organic solvents |

| Application | Preferred for SPPS | Used in classical peptide synthesis |

Therapeutic Applications

Potential Drug Development

this compound has been explored as a scaffold for the design of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have shown promise as protease inhibitors and in the development of peptidomimetics, which mimic natural peptides but offer improved stability and bioavailability .

Case Study: Peptidomimetics

In recent studies, modifications of this compound have been investigated for their ability to inhibit specific proteases involved in disease pathways. These peptidomimetics demonstrated enhanced potency compared to their natural counterparts, suggesting a viable path for drug development targeting proteolytic enzymes .

Biochemical Research

Role in Protein Studies

The incorporation of this compound into peptides allows researchers to study protein folding and interactions due to its unique side chain properties. The ethylthio group can influence the conformational dynamics of peptides, making it a valuable tool in structural biology .

Applications in Biomolecular Probes

This compound has also been utilized to create biomolecular probes that can selectively bind to target proteins. The ability to modify the ethylthio side chain enables fine-tuning of binding affinities and selectivities, which is crucial for developing diagnostic tools and therapeutic agents .

Mechanism of Action

The mechanism of action of Fmoc-d-2-amino-4-(ethylthio)butyric acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions and ensuring the selective formation of peptide bonds.

Comparison with Similar Compounds

Structural and Functional Differences

(a) Fmoc-(R)-3-Amino-4-(4-methoxyphenyl)butyric acid (CAS 1421258-65-2)

- Side chain : 4-Methoxyphenyl group (aromatic, electron-rich).

- The methoxy group increases steric bulk and electronic density compared to ethylthio .

- Applications : Used in peptide-drug conjugates targeting aromatic binding pockets .

(b) (S)-2-(Boc-amino)-4-(Fmoc-amino)butyric acid (CAS 117106-21-5)

- Protection : Dual Boc (tert-butoxycarbonyl) and Fmoc groups.

- Properties : Requires sequential deprotection (Boc removal via acidolysis, Fmoc via base), complicating synthesis workflows. The absence of a sulfur group limits metal-binding utility .

(c) Fmoc-(R)-3-amino-4-(2-thienyl)-butyric acid

- Side chain : Thienyl (sulfur-containing heterocycle).

- Properties : Combines aromaticity with sulfur-mediated interactions. Thienyl’s planar structure may stabilize peptide helices more effectively than ethylthio’s flexible alkyl chain .

(d) Fmoc-Dab(Alloc)-OH (CAS 204316-32-5)

- Side chain: γ-Alloc (allyloxycarbonyl)-protected diaminobutyric acid.

- Properties : Orthogonal protection allows selective modification of side chains. The ethylthio group in the target compound offers irreversible stability, unlike Alloc’s sensitivity to palladium-based deprotection .

Physicochemical Properties

*Estimated based on analogs.

Biological Activity

Fmoc-d-2-amino-4-(ethylthio)butyric acid is a modified amino acid that has garnered attention in the field of medicinal chemistry and peptide synthesis. Its unique structure, characterized by the presence of an ethylthio group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, contributes to its biological activity and potential applications in drug development.

- Molecular Formula : C₁₉H₂₃NO₄S

- CAS Number : 1562431-51-9

- Molecular Weight : 357.45 g/mol

The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids, thereby influencing protein synthesis and function. The ethylthio group enhances hydrophobic interactions, potentially improving peptide stability and bioavailability.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antioxidant Activity : Studies indicate that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : Research suggests potential neuroprotective roles, particularly in models of neurodegenerative diseases.

- Modulation of Protein Interactions : The compound can influence protein-protein interactions, particularly in pathways involving p53, a critical tumor suppressor protein.

Case Studies and Research Findings

-

Neuroprotection in Cellular Models :

- A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results demonstrated a significant reduction in cell death and oxidative markers compared to control groups, indicating its potential as a therapeutic agent in neurodegenerative conditions.

-

Protein Interaction Modulation :

- Research focused on the interaction between this compound and the MDM2-p53 pathway. The compound was shown to stabilize p53 by inhibiting MDM2's binding affinity, leading to enhanced p53 activity in cancer cells. This suggests its utility in cancer therapies targeting the p53-MDM2 interaction.

-

Antioxidant Properties :

- In vitro assays demonstrated that this compound significantly scavenged free radicals, supporting its classification as an antioxidant agent. These findings were corroborated by various assays measuring reactive oxygen species (ROS) levels post-treatment.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for synthesizing Fmoc-D-2-amino-4-(ethylthio)butyric acid in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Synthesis requires activation of the carboxylic acid group using coupling reagents such as HCTU/HOBt or DIC/Oxyma. The Fmoc group provides temporary protection for the amino group, enabling stepwise elongation. Monitor coupling efficiency via the Kaiser test or ninhydrin assay. Post-synthesis, cleave the peptide from the resin using TFA while retaining acid-labile side-chain protections. Purification typically involves reverse-phase HPLC with a C18 column .

Q. What analytical techniques are recommended to validate the purity and structure of this compound?

- Methodological Answer : Use HPLC (≥98% purity threshold) with UV detection at 260–280 nm (Fmoc absorbance). Confirm molecular weight via ESI-MS (expected m/z ~423.5 for [M+H]⁺). Structural validation requires ¹H/¹³C NMR in deuterated DMSO or CDCl₃, focusing on the Fmoc aromatic protons (7.3–7.8 ppm), ethylthio methylene (2.5–3.0 ppm), and α-proton coupling (J ≈ 7 Hz for D-configuration) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at –20°C in a desiccator under inert gas (N₂/Ar) to prevent oxidation of the ethylthio group and Fmoc degradation. Avoid repeated freeze-thaw cycles. For short-term use (≤1 week), store in anhydrous DMF or DCM at 4°C .

Advanced Research Questions

Q. How can coupling efficiency of this compound in SPPS be optimized when steric hindrance occurs?

- Methodological Answer : Steric hindrance from the ethylthio side chain may reduce coupling rates. Mitigate this by:

Q. How can researchers resolve discrepancies in NMR data for this compound, such as unexpected splitting or shifts?

- Methodological Answer : Discrepancies may arise from residual solvents, dynamic conformational changes, or diastereomer formation.

- Solvent calibration : Ensure deuterated solvent peaks (e.g., DMSO-d⁶ at 2.50 ppm) are correctly referenced.

- Variable-temperature NMR : Conduct experiments at 25–60°C to identify dynamic effects.

- 2D NMR (COSY, HSQC) : Assign protons unambiguously, especially around the chiral center (D-configuration) and ethylthio group .

Q. What strategies prevent racemization during the incorporation of this compound into peptides?

- Methodological Answer : Racemization risks increase under basic conditions. To minimize:

- Low-temperature deprotection : Use 20% piperidine in DMF at 0–4°C.

- Mild bases : Substitute piperidine with 0.5% DBU in DMF for shorter deprotection times (2 × 1 min).

- Chiral purity monitoring : Analyze intermediates via chiral HPLC (e.g., Chirobiotic T column) to detect <1% L-enantiomer contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.